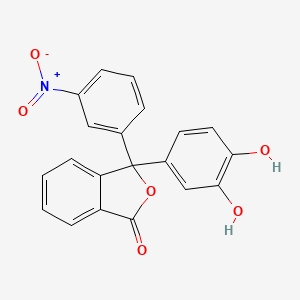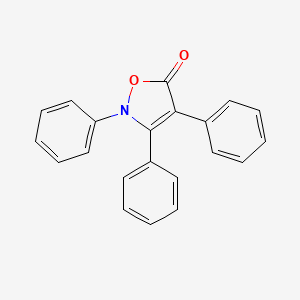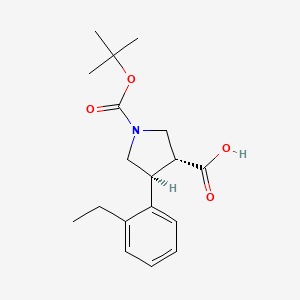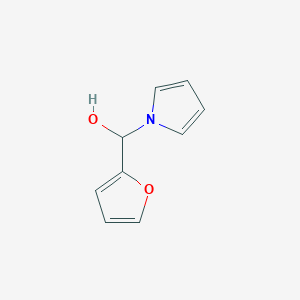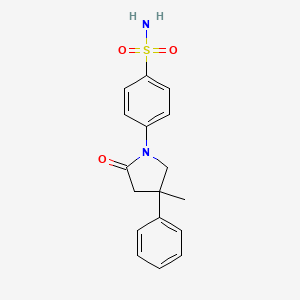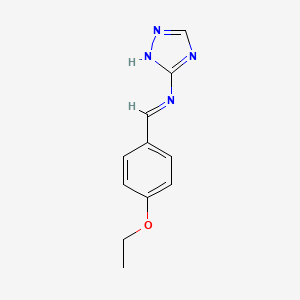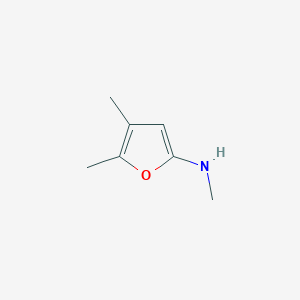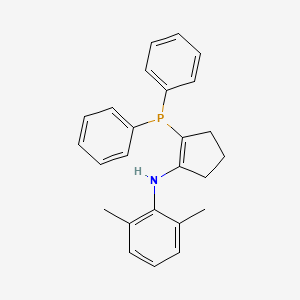
N-(2-(Diphenylphosphino)cyclopent-1-en-1-yl)-2,6-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Diphenylphosphino)cyclopent-1-en-1-yl)-2,6-dimethylaniline is a complex organic compound that features a cyclopentene ring substituted with a diphenylphosphino group and a dimethylaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diphenylphosphino)cyclopent-1-en-1-yl)-2,6-dimethylaniline typically involves the cyclization of N-(2-cyclopent-1-en-1-ylphenyl)benzamides. This process can be catalyzed by various agents such as gaseous hydrogen chloride, trifluoroacetic acid, or bromine . The reaction conditions are crucial for the successful formation of the desired product. For instance, using gaseous hydrogen chloride can yield the product in about 5 hours with an 80% yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of organic synthesis and catalysis would apply. The use of efficient catalysts and optimized reaction conditions would be essential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(Diphenylphosphino)cyclopent-1-en-1-yl)-2,6-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, trifluoroacetic acid, and bromine . The conditions for these reactions vary, but typically involve controlled temperatures and the presence of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, cyclization reactions can yield 3,1-benzoxazines .
Aplicaciones Científicas De Investigación
N-(2-(Diphenylphosphino)cyclopent-1-en-1-yl)-2,6-dimethylaniline has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Industry: Used in the production of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of N-(2-(Diphenylphosphino)cyclopent-1-en-1-yl)-2,6-dimethylaniline involves its interaction with molecular targets through its functional groups. The diphenylphosphino group can participate in coordination chemistry, while the dimethylaniline moiety can engage in various organic reactions. These interactions can influence molecular pathways and lead to specific effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(Cyclopent-1-en-1-yl)phenyl)benzamide
- 2-Phenylarylspiro[3,1-benzoxazine-4,1’-cyclopentane]
Uniqueness
N-(2-(Diphenylphosphino)cyclopent-1-en-1-yl)-2,6-dimethylaniline is unique due to the presence of both a diphenylphosphino group and a dimethylaniline moiety. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds .
Propiedades
Fórmula molecular |
C25H26NP |
|---|---|
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
N-(2-diphenylphosphanylcyclopenten-1-yl)-2,6-dimethylaniline |
InChI |
InChI=1S/C25H26NP/c1-19-11-9-12-20(2)25(19)26-23-17-10-18-24(23)27(21-13-5-3-6-14-21)22-15-7-4-8-16-22/h3-9,11-16,26H,10,17-18H2,1-2H3 |
Clave InChI |
GKPAIVVBGRTFHE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC2=C(CCC2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-1-en-1-yl]ethan-1-one](/img/structure/B12879211.png)
![(R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B12879212.png)
![1H-Pyrrole, 2-acetyl-1-[(4-methylphenyl)sulfonyl]-5-(3-nitrophenyl)-](/img/structure/B12879220.png)
![1,3-Dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12879227.png)
![(3aR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12879232.png)
